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molecular formula C11H15F3N4O B1394138 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine CAS No. 1192570-20-9

2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine

Cat. No. B1394138
M. Wt: 276.26 g/mol
InChI Key: ANPTUIJETQUQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108938B2

Procedure details

A mixture of morpholin-4-yl-(2-trifluoromethyl-pyrimidin-5-yl)-acetonitrile (200 mg, 0.735 mmol), Raney-Ni (200 mg), NH3 (aq) (1.5 mL) in MeOH (20 mL) was degassed and purged with Ar and H2 each 3 times. The mixture was stirred at room temperature under H2 (30 psi) for 25 minutes. The resulting mixture was filtered and the filtrate was concentrated under reduced pressure to yield the title compound (175 mg, yield: 86%). 1H NMR (CDCl3 400 MHz): δppm 8.83 (s, 2H), 3.80-3.61 (m, 4H), 3.44 (t, J=5.2 Hz, 1H), 3.19-2.99 (m, 2H), 2.52-2.35 (m, 4H).
Name
morpholin-4-yl-(2-trifluoromethyl-pyrimidin-5-yl)-acetonitrile
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[N:1]1([CH:7]([C:10]2[CH:11]=[N:12][C:13]([C:16]([F:19])([F:18])[F:17])=[N:14][CH:15]=2)[C:8]#[N:9])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.N>CO.[Ni]>[N:1]1([CH:7]([C:10]2[CH:15]=[N:14][C:13]([C:16]([F:18])([F:17])[F:19])=[N:12][CH:11]=2)[CH2:8][NH2:9])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
morpholin-4-yl-(2-trifluoromethyl-pyrimidin-5-yl)-acetonitrile
Quantity
200 mg
Type
reactant
Smiles
N1(CCOCC1)C(C#N)C=1C=NC(=NC1)C(F)(F)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under H2 (30 psi) for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
purged with Ar and H2 each 3 times
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
N1(CCOCC1)C(CN)C=1C=NC(=NC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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